Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate
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Overview
Description
Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate is an organic compound with a complex structure, characterized by the presence of chloro, iodo, and phenylacetyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by chlorination and subsequent acylation with phenylacetyl chloride. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodo group to a less reactive form.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecules. This can lead to various biological effects, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate
- Methyl 4-chloro-2-[(ethoxycarbonyl)amino]benzoate
- Hexyl 4-[(diphenylacetyl)amino]benzoate
Uniqueness
Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate is unique due to the presence of both chloro and iodo groups, which confer distinct reactivity and potential for diverse chemical modifications. Its phenylacetyl moiety also contributes to its versatility in various applications.
Properties
Molecular Formula |
C16H13ClINO3 |
---|---|
Molecular Weight |
429.63 g/mol |
IUPAC Name |
methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate |
InChI |
InChI=1S/C16H13ClINO3/c1-22-16(21)11-8-13(18)12(17)9-14(11)19-15(20)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,19,20) |
InChI Key |
DECQTXBZFLBRGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2)Cl)I |
Origin of Product |
United States |
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